molecular formula C24H27ClN2O3 B12178301 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

Cat. No.: B12178301
M. Wt: 426.9 g/mol
InChI Key: GJPMQAUHGVJRNC-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chloro group at the 4-position. The next step involves the formation of the tetrahydropyran ring, which is then functionalized with a methoxyphenyl group. Finally, the propanamide moiety is introduced through an amide coupling reaction under specific conditions such as the use of coupling reagents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole ring or the methoxy group under specific conditions.

    Reduction: Reduction reactions can target the amide group or the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
  • 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}butanamide

Uniqueness

The uniqueness of 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

3-(4-chloroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide

InChI

InChI=1S/C24H27ClN2O3/c1-29-19-7-5-18(6-8-19)24(11-15-30-16-12-24)17-26-23(28)10-14-27-13-9-20-21(25)3-2-4-22(20)27/h2-9,13H,10-12,14-17H2,1H3,(H,26,28)

InChI Key

GJPMQAUHGVJRNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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